1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine
Description
1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a piperazine derivative characterized by a 2-fluorophenyl group at position 1 and a 4-methoxybenzenesulfonyl group at position 4 of the piperazine ring. This compound is of interest in medicinal chemistry due to the versatility of piperazine scaffolds in targeting neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-14-6-8-15(9-7-14)24(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAGLMROQKYAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Piperazines with Aryl Sulfonyl Groups
Example Compounds :
- 1-(4-methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine (): Replaces the 2-fluorophenyl group with a thiophene-2-carbonyl moiety.
- 1-(2-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine (): Features a bulky mesitylsulfonyl group, which may sterically hinder receptor binding compared to the target’s smaller 4-methoxybenzenesulfonyl substituent.
Key Differences :
- Electronic Effects : The methoxy group in the target compound donates electrons, whereas trifluoromethylsulfonyl groups (e.g., ) are strongly electron-withdrawing.
- Biological Activity : Sulfonamide-containing piperazines (e.g., ) show improved antimicrobial and anticancer activity due to enhanced solubility and hydrogen bonding .
Fluorophenyl-Substituted Piperazines
Example Compounds :
- 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine (): Hydroxyethyl group improves hydrophilicity but lacks the sulfonyl functionality of the target compound.
Structural Impact :
- Position of Fluorine : The 2-fluorophenyl group in the target compound may induce steric and electronic effects distinct from para-fluorinated analogs (e.g., ).
- Synthesis Routes : Alkylation with chlorinated intermediates (e.g., 1-(2-chloroacetyl)-4-(2-fluorophenyl)-piperazine in ) is a common strategy, yielding 32–67% depending on substituents .
Methoxyphenyl Piperazine Derivatives
Example Compounds :
- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (): Shows high dopamine D2 receptor affinity (Ki < 100 nM) due to the methoxyphenyl group’s electron-donating effects.
- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (): Exhibits antifungal activity by inhibiting Candida albicans hyphae formation.
Comparison with Target Compound :
- Receptor Specificity : The target’s 2-fluorophenyl and sulfonyl groups may redirect activity toward serotonin or sigma receptors instead of dopamine D2.
- Antimicrobial Activity : Methoxyphenyl derivatives () show antibacterial activity against Gram-positive bacteria, while the target’s sulfonyl group could broaden efficacy against Gram-negative strains .
Piperazines with Diverse Substituents
Example Compounds :
- SA4503 (): A sigma-1 receptor agonist with dimethoxyphenethyl and phenylpropyl groups, demonstrating antidepressant activity.
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (): Cytotoxic against multiple cancer cell lines (IC50: 1–10 μM), leveraging chlorobenzhydryl for lipophilicity.
Key Insights :
- Functional Group Diversity : The target compound’s sulfonyl group offers superior solubility compared to alkyl or benzhydryl substituents.
Biological Activity
1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20FNO3S
- Molecular Weight : 345.41 g/mol
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Piperazine derivatives have been shown to exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that piperazine compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Inhibition of Acetylcholinesterase : Similar piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antidepressant Effects : A study evaluated the efficacy of a related piperazine derivative in a rodent model of depression. The compound significantly reduced immobility time in the forced swim test, indicating antidepressant-like effects.
- Neuroprotective Properties : Research on piperazine derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disorders.
- Anticancer Activity : In vitro studies showed that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), promoting apoptosis through the activation of caspases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
